molecular formula C20H20ClF3N2O3S B14983693 1-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B14983693
M. Wt: 460.9 g/mol
InChI Key: VDSPELXUZLMYEH-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a chlorinated phenyl ring, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.

    Attachment of the Chlorinated Phenyl Ring: This is typically done through nucleophilic substitution reactions.

    Incorporation of the Trifluoromethyl Group: This step can be achieved using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules.

    Industry: It can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and other functional groups within the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • Trifluoromethylphenyl trifluoromethyl sulfone
  • Trifluoromethylphenyl trifluoromethyl sulfane

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group, a chlorinated phenyl ring, and a piperidine carboxamide structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-17-7-6-16(20(22,23)24)12-18(17)25-19(27)15-8-10-26(11-9-15)30(28,29)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

VDSPELXUZLMYEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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